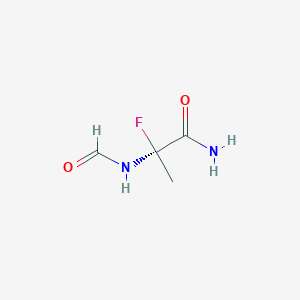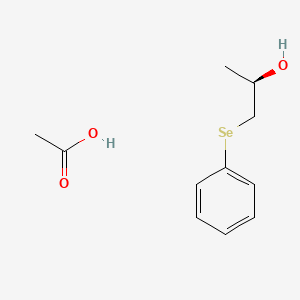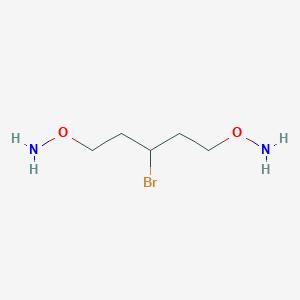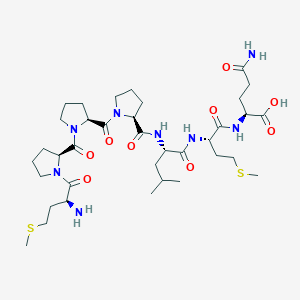
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- is a complex peptide compound composed of multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The process is optimized for efficiency and yield, ensuring the production of high-purity peptides.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for methylation.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based treatments.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-: Similar structure but lacks the terminal methionyl group.
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-: Shorter peptide chain with similar properties.
Uniqueness
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and interactions with other molecules.
This detailed article provides a comprehensive overview of L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
847774-42-9 |
|---|---|
Formule moléculaire |
C36H60N8O9S2 |
Poids moléculaire |
813.0 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N8O9S2/c1-21(2)20-25(31(47)39-23(14-19-55-4)30(46)40-24(36(52)53)11-12-29(38)45)41-32(48)26-8-5-15-42(26)34(50)28-10-7-17-44(28)35(51)27-9-6-16-43(27)33(49)22(37)13-18-54-3/h21-28H,5-20,37H2,1-4H3,(H2,38,45)(H,39,47)(H,40,46)(H,41,48)(H,52,53)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Clé InChI |
PPLDSUKHQZIDJI-RMIXPHLWSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)

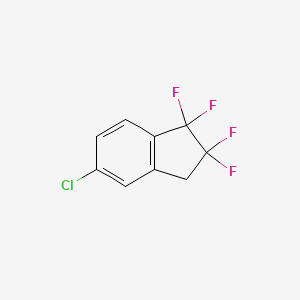
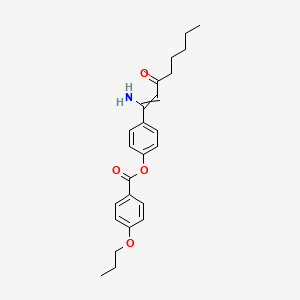

![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)

